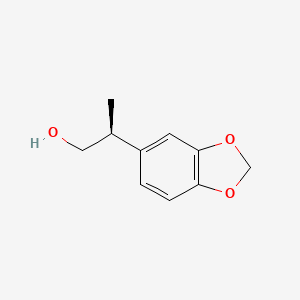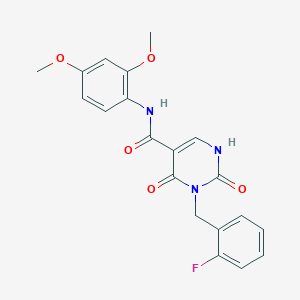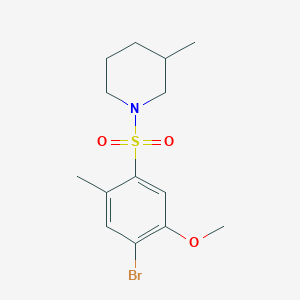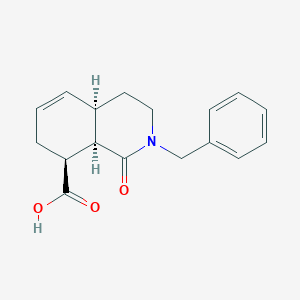
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. It is listed in the PubChem database with CID 93691578 .
Molecular Structure Analysis
The molecular structure of “(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol” is represented by the formula C10H12O3 . The exact structure would involve the arrangement of these atoms in the molecule, which can be determined using techniques like X-ray crystallography or NMR spectroscopy.
Scientific Research Applications
Renewable Chemical Synthesis Investigations into the acid-catalysed condensation of glycerol with various aldehydes and ketones, including the formation of [1,3]dioxan-5-ols, have highlighted the significance of compounds like (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol as potential novel platform chemicals. These studies focus on identifying optimal conditions that favor the production of [1,3]dioxan-5-ols from renewable resources, demonstrating their value in creating sustainable chemicals and materials (Deutsch, Martin, & Lieske, 2007).
Anticancer and Kinase Inhibition Research into the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives has uncovered their potential as Src kinase inhibitors and anticancer agents. Among these compounds, specific derivatives have shown high inhibitory potency against Src kinase and promising anticancer activity against human breast carcinoma cells. This indicates the broader utility of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol derivatives in medical research and drug development, particularly in targeting cancer cells and kinases (Sharma et al., 2010).
Bioconversion and Drug Metabolism The bioconversion of propranolol and diclofenac by a fungal peroxygenase has been demonstrated to yield human drug metabolites with high specificity and efficiency. This enzymatic process, utilizing compounds structurally related to (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol, suggests potential applications in the pharmaceutical industry for the production of drug metabolites, highlighting the role of fungal enzymes in creating valuable pharmaceutical intermediates with precision (Kinne et al., 2009).
properties
IUPAC Name |
(2S)-2-(1,3-benzodioxol-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-4,7,11H,5-6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMHYKOBRCUQNN-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2547618.png)
![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2547622.png)

![3-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2547625.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547628.png)

![2-Cyclopropyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2547630.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2547634.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2547637.png)
![3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547638.png)